molecular formula C15H18N2O4 B6514392 methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 892287-65-9

methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B6514392
CAS RN: 892287-65-9
M. Wt: 290.31 g/mol
InChI Key: ZNGANQCKENDCIX-UHFFFAOYSA-N
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Description

“Methyl 2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It contains a quinazoline backbone, which is a type of heterocyclic compound. Quinazolines are known to have various biological activities and are part of several therapeutic drugs .


Molecular Structure Analysis

The compound contains a quinazoline ring, which is a bicyclic compound consisting of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (with two nitrogen atoms). The presence of the 2,4-dioxo substituents indicates there are two carbonyl (C=O) groups at the 2nd and 4th positions of the quinazoline ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl groups and the nitrogen atoms in the ring. The carbonyl groups can undergo various reactions such as nucleophilic addition or reduction. The nitrogen atoms might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carbonyl groups and the nitrogen atoms in the ring could potentially increase its polarity and influence its solubility in different solvents .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, including avoiding ingestion, inhalation, or contact with skin and eyes .

Future Directions

The study of quinazoline derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

methyl 2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-4-5-8-17-13(18)11-7-6-10(14(19)21-2)9-12(11)16-15(17)20/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGANQCKENDCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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